Potassium pentafluoropropionate
Overview
Description
Potassium pentafluoropropionate is an organic compound with the molecular formula C₃H₂F₅KO₂. It is a white, crystalline powder that belongs to the family of fluorinated alkyl compounds. This compound is known for its high solubility and stability, making it a valuable reagent in various scientific and industrial applications .
Preparation Methods
Potassium pentafluoropropionate can be synthesized through several methods. One common method involves the neutralization of pentafluoropropionic acid with potassium hydroxide. Another method includes the reaction of potassium trimethylsilanolate with ethyl pentafluoropropionate . The synthetic routes typically involve the following steps:
Neutralization Method: Pentafluoropropionic acid is neutralized with potassium hydroxide to form this compound.
Silanolate Method: Ethyl pentafluoropropionate reacts with potassium trimethylsilanolate to produce this compound.
Chemical Reactions Analysis
Potassium pentafluoropropionate undergoes various chemical reactions, including:
Scientific Research Applications
Potassium pentafluoropropionate is widely used in scientific research and industrial applications. Some of its notable applications include:
Organic Synthesis: It serves as a fluorinating agent in the synthesis of fluorinated organic compounds.
Material Science: It is used in the preparation of tetrafluoroethylene, a precursor for the production of polytetrafluoroethylene (PTFE) or Teflon.
Analytical Chemistry: It is employed as a reagent in various analytical techniques to study the properties of fluorinated compounds.
Mechanism of Action
The mechanism of action of potassium pentafluoropropionate primarily involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved in its action include the formation of carbon-fluorine bonds, which are known for their strength and stability .
Comparison with Similar Compounds
Potassium pentafluoropropionate can be compared with other fluorinated compounds, such as:
Hexafluoroacetone: Similar in its fluorinating properties but differs in its structure and reactivity.
Potassium hexafluorozirconate: Used in different applications, primarily in material science.
Potassium hexafluorosilicate: Another fluorinated compound with distinct uses in industrial processes.
This compound stands out due to its high solubility, stability, and versatility in various chemical reactions, making it a unique and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
potassium;2,2,3,3,3-pentafluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2.K/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGFDQXBCIASJK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F5KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
422-64-0 (Parent) | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883375 | |
Record name | Potassium perfluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378-76-7 | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium perfluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium pentafluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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